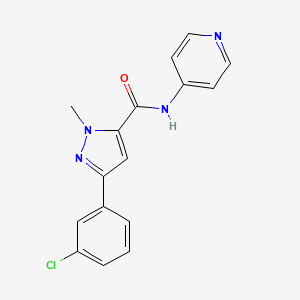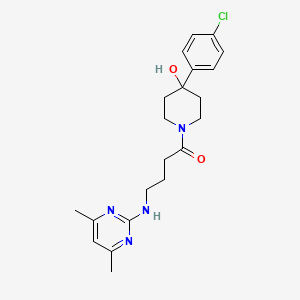
N-(6-methoxypyridin-3-yl)-4-(4-oxo-3,4-dihydroquinazolin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-METHOXY-3-PYRIDYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHOXY-3-PYRIDYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by the condensation of anthranilic acid with an appropriate aldehyde or ketone.
Attachment of the butanamide side chain: This step involves the reaction of the quinazolinone intermediate with a suitable butanoyl chloride or butanoic acid derivative.
Introduction of the pyridyl group: The final step may involve the coupling of the pyridyl moiety to the butanamide intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-METHOXY-3-PYRIDYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the quinazolinone core may produce a dihydroquinazoline compound.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-METHOXY-3-PYRIDYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in key biological pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different side chains.
Pyridyl derivatives: Compounds with pyridyl groups attached to different scaffolds.
Uniqueness
N-(6-METHOXY-3-PYRIDYL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C18H18N4O3 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
N-(6-methoxypyridin-3-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-17-10-9-12(11-19-17)20-16(23)8-4-7-15-21-14-6-3-2-5-13(14)18(24)22-15/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,23)(H,21,22,24) |
Clave InChI |
ZCDHUBRGTMCYQP-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)NC(=O)CCCC2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B10985019.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10985036.png)
![2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B10985041.png)
![2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10985048.png)

![Ethyl {2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10985060.png)
![2-{4-[(2-oxocyclopentyl)methyl]phenyl}-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985062.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985065.png)
![(1S,5R)-3-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B10985066.png)
![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-(4-chlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985078.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B10985084.png)

